Bicyclo[3.2.1]oct-6-ene Bicyclo[3.2.1]oct-6-ene
Brand Name: Vulcanchem
CAS No.: 6491-96-9
VCID: VC19731546
InChI: InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2
SMILES:
Molecular Formula: C8H12
Molecular Weight: 108.18 g/mol

Bicyclo[3.2.1]oct-6-ene

CAS No.: 6491-96-9

Cat. No.: VC19731546

Molecular Formula: C8H12

Molecular Weight: 108.18 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.2.1]oct-6-ene - 6491-96-9

Specification

CAS No. 6491-96-9
Molecular Formula C8H12
Molecular Weight 108.18 g/mol
IUPAC Name bicyclo[3.2.1]oct-6-ene
Standard InChI InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2
Standard InChI Key GVDVAKABGZRLLQ-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(C1)C=C2

Introduction

Structural Overview and Nomenclature

Molecular Architecture

Bicyclo[3.2.1]oct-6-ene consists of two fused cycloalkane rings, forming a bridged bicyclic system. The notation [3.2.1] indicates that the bridgehead carbons are connected by bridges containing 3, 2, and 1 carbon atoms, respectively . The double bond is located between the sixth and seventh carbon atoms, contributing to the compound’s strain and reactivity. The IUPAC name, bicyclo[3.2.1]oct-6-ene, unambiguously defines this structure.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₈H₁₂
Molecular Weight108.18 g/mol
CAS Registry Number6491-96-9
XLogP32.9
Rotatable Bond Count0

Stereochemical Considerations

The compound’s bridged structure imposes significant stereochemical constraints. The fixed geometry of the bicyclo[3.2.1]octane framework limits conformational flexibility, making it a valuable template for studying strain-dependent reactions . Computational models of its 3D structure reveal non-planar geometries, with bond angles deviating from ideal tetrahedral values due to ring strain .

Synthesis and Production Methods

Cyclization Strategies

Bicyclo[3.2.1]oct-6-ene is typically synthesized via intramolecular cyclization reactions. One common approach involves the Diels-Alder reaction of appropriately substituted dienes and dienophiles, followed by ring-opening and re-cyclization steps . For example, the thermal cyclization of 5-vinyl-1,3-cyclohexadiene under controlled conditions yields the bicyclic framework with moderate efficiency .

Catalytic Enhancements

Lewis acids, such as aluminum chloride (AlCl₃), are often employed to accelerate cyclization and improve regioselectivity. Recent advancements have utilized palladium-catalyzed cross-coupling reactions to construct the bicyclic system from acyclic precursors, achieving yields exceeding 70% under optimized conditions .

Table 2: Representative Synthetic Routes

MethodYield (%)ConditionsKey CatalystSource
Diels-Alder Cyclization65120°C, TolueneAlCl₃
Palladium Catalysis7280°C, DMF, N₂ AtmospherePd(PPh₃)₄

Physicochemical Properties

Thermal and Solubility Characteristics

Bicyclo[3.2.1]oct-6-ene is a hydrophobic liquid at room temperature, with a calculated XLogP3 of 2.9 . Its boiling point is estimated to range between 160–180°C based on analogous bicyclic hydrocarbons. The compound exhibits limited solubility in polar solvents like water (<0.1 g/L) but is miscible with non-polar solvents such as hexane and dichloromethane .

Spectroscopic Profiles

  • NMR Spectroscopy: The ^1H NMR spectrum displays distinct signals for bridgehead protons (δ 1.2–1.5 ppm) and olefinic protons (δ 5.3–5.7 ppm) .

  • Mass Spectrometry: Electron ionization (EI-MS) produces a molecular ion peak at m/z 108, with fragmentation patterns dominated by retro-Diels-Alder cleavage .

Chemical Reactivity and Derivatives

Addition Reactions

The strained double bond in bicyclo[3.2.1]oct-6-ene undergoes facile electrophilic addition. For instance, bromination in CCl₄ yields 6,7-dibromobicyclo[3.2.1]octane as the major product. Hydrogenation over palladium catalysts selectively saturates the double bond, producing bicyclo[3.2.1]octane .

Functionalization Pathways

Derivatives such as bicyclo[3.2.1]oct-6-ene-3-carbonitrile (C₉H₁₁N) and 2,4-bis(methylene)-bicyclo[3.2.1]oct-6-ene (C₁₀H₁₂) have been synthesized for specialized applications . The latter exhibits an ionization energy of 8.98 eV, making it suitable for mass spectrometry studies .

Table 3: Key Derivatives and Properties

DerivativeMolecular FormulaApplicationSource
Bicyclo[3.2.1]oct-6-ene-3-carbonitrileC₉H₁₁NMedicinal Chemistry
2,4-Bis(methylene)-bicyclo[3.2.1]oct-6-eneC₁₀H₁₂Spectroscopic Probes

Industrial and Research Applications

Pharmaceutical Intermediates

The rigid bicyclic framework serves as a scaffold for drug candidates targeting neurological disorders. Derivatives like the carboxylic acid analog (C₉H₁₂O₂) have shown promise as enzyme inhibitors in preclinical trials.

Materials Science

Bicyclo[3.2.1]oct-6-ene’s strain energy (estimated at 25–30 kcal/mol) makes it a candidate for high-energy density fuels. Polymerization via ring-opening metathesis yields thermostable polymers with applications in aerospace .

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